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Compound of Interest

Compound Name:
Benzyl 1-oxa-8-

azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B12654901

Get Quote

A Strategic Spirocyclic Scaffold for "Escape from Flatland" in Drug Discovery

Executive Summary
The Cbz-protected 1-oxa-8-azaspiro[3.5]nonane (CAS: 1527519-14-7 for the (4S)-isomer)

represents a high-value building block in modern medicinal chemistry. As a spirocyclic

bioisostere of piperidine and morpholine, it offers a critical solution to the "flatland" problem—

the tendency of drug candidates to become planar and lipophilic, leading to poor metabolic

stability and solubility.

This guide analyzes the scaffold's physicochemical advantages, details its synthesis and

handling, and provides a validated workflow for its integration into lead optimization programs.
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It is critical to distinguish between the two primary isomers of the oxa-azaspiro[3.5]nonane

system used in drug discovery. While often conflated in casual nomenclature, their vectors are

distinct.

Target Molecule (1-oxa-8-azaspiro[3.5]nonane): Corresponds to Spiro[oxetane-2,4'-

piperidine]. The oxygen atom is adjacent to the spiro carbon (

of the oxetane ring). This creates a chiral center at the spiro junction (or adjacent), offering
specific stereochemical vectors.

Common Isomer (2-oxa-7-azaspiro[3.5]nonane): Corresponds to Spiro[oxetane-3,4'-

piperidine]. The oxygen is opposite the spiro carbon. This molecule is achiral (meso) and is

the direct symmetric bioisostere of morpholine.

Table 1: Physicochemical Comparison (Calculated)

Property N-Cbz-Piperidine N-Cbz-Morpholine
Cbz-1-oxa-8-

azaspiro[3.5]nonane

Fsp³ Fraction 1.0 1.0
1.0 (High 3D

character)

LogP (ClogP) ~2.5 ~1.5 ~1.9 - 2.1

H-Bond Acceptors 2 (C=O, N) 3 (C=O, N, O)
3 (C=O, N, Oxetane

O)

Basicity (pKa of

amine)
~10.5 ~8.4 ~9.0 - 9.5 (Modulated)

Metabolic Stability Low (Oxidation) Medium
High (Steric protection

of spiro)

The "Gem-Dimethyl" & Spiro Effect
The spiro-oxetane moiety acts as a metabolic shield. Unlike a standard piperidine, where the

C4 position is vulnerable to oxidative metabolism (CYP450), the spiro-fusion at C4 sterically

hinders approach. Furthermore, the oxetane ring is a polar, non-basic motif that lowers

lipophilicity (LogD) without introducing a high-pKa center, improving oral bioavailability.
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Synthetic Pathways & Manufacturing
The synthesis of the 1-oxa-8-azaspiro[3.5]nonane core is more complex than its symmetric

counterpart due to the asymmetry of the spiro-ether linkage.

Retrosynthetic Analysis
The core is typically assembled via an intramolecular cyclization of a functionalized piperidine

precursor.
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Caption: General synthetic logic for constructing the 2-spiro-oxetane scaffold from a piperidone

precursor.

Experimental Protocol: Cbz Protection & Handling
While the core synthesis is often outsourced to specialized vendors (e.g., PharmaBlock,

ChemScene), the handling and manipulation of the Cbz-protected block is a daily task for the

medicinal chemist.

Protocol: Standard Cbz-Protection of 1-oxa-8-azaspiro[3.5]nonane (if starting from free amine)

Note: This protocol ensures high yield and prevents ring-opening of the sensitive oxetane

under acidic conditions.

Reagents:

Crude 1-oxa-8-azaspiro[3.5]nonane (free amine or HCl salt).

Benzyl chloroformate (Cbz-Cl).

Sodium Bicarbonate (

) or Diisopropylethylamine (DIPEA).
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Solvent: Dichloromethane (DCM) / Water biphasic system (Schotten-Baumann

conditions).

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of the spiro-amine (e.g., 10 mmol) in DCM (50 mL). If using

the HCl salt, add 50 mL of saturated aqueous

to create a biphasic mixture.

Addition: Cool the mixture to 0°C. Add Cbz-Cl (1.2 eq) dropwise over 15 minutes. Vigorous

stirring is essential.

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC

(EtOAc/Hexane) or LCMS.

Workup: Separate the organic layer.[1] Extract the aqueous layer once with DCM. Wash

combined organics with brine.

Drying: Dry over

. Crucial: Do not use acidic drying agents or prolonged exposure to silica gel, as oxetanes
can be acid-sensitive.

Purification: Flash chromatography (ISCO) using a gradient of 0-40% EtOAc in Hexanes.

The Cbz-protected product is typically a viscous oil or low-melting solid.

Application in Drug Discovery[2]
Functionalization of the Cbz-Protected Block
The Cbz group serves as an orthogonal protecting group, allowing chemistry to be performed

on the oxetane ring (if functionalized) or allowing the building block to be stored stably.

Deprotection Strategy (Cbz Removal): To utilize the amine for coupling (e.g.,

or Amide coupling), the Cbz group must be removed.

Method A (Hydrogenolysis - Preferred):
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(1 atm), 10% Pd/C, MeOH, RT, 2h.

Why: Neutral conditions preserve the oxetane ring.

Method B (Acidic Hydrolysis): HBr/Acetic Acid.

Warning:AVOID. Strong acids will open the oxetane ring to form a diol or halo-alcohol.

Case Study: KRAS G12C Inhibitors
Recent patents (e.g., WO2023/215906) highlight the use of 1-oxa-8-azaspiro[3.5]nonane

derivatives in PROTAC linkers and covalent inhibitors. The spiro-scaffold provides a rigid exit

vector that positions the "warhead" (e.g., acrylamide) at a precise angle relative to the protein

surface, superior to flexible piperidine linkers.
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Caption: Workflow for converting the building block into a bioactive lead compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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